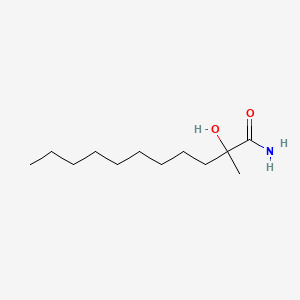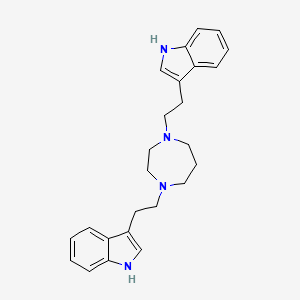
Erbium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium;ZINC is a compound that combines the rare-earth element erbium with zinc. Erbium is a silvery-white metal that belongs to the lanthanide series of the periodic table. It is known for its optical fluorescent properties, which make it useful in various high-tech applications, including fiber-optic telecommunications and lasers . Zinc, on the other hand, is a transition metal that plays a crucial role in various biological processes and is widely used in industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erbium-doped zinc oxide (ZnO) nanoparticles can be synthesized using various methods, including the sol-gel method and wet chemical co-precipitation . In the sol-gel method, erbium ions are introduced into the ZnO matrix during the gel formation process, followed by supercritical drying conditions of isopropanol . The wet chemical co-precipitation method involves the simultaneous precipitation of zinc and erbium hydroxides, which are then calcined to form the doped ZnO nanoparticles .
Industrial Production Methods: Industrial production of erbium-doped zinc oxide typically involves large-scale sol-gel processes or chemical vapor deposition techniques. These methods allow for the precise control of dopant concentration and particle size, which are critical for the desired optical and catalytic properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Erbium;ZINC undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, erbium reacts with oxygen to form erbium(III) oxide (Er₂O₃), a pink compound that is commonly used in glass coloring and ceramic glazes . Zinc, being more reactive, can undergo oxidation to form zinc oxide (ZnO) and reduction reactions with various reducing agents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. For instance, erbium reacts with hydrochloric acid to form erbium chloride (ErCl₃), while zinc reacts with sulfuric acid to form zinc sulfate (ZnSO₄) .
Major Products: The major products formed from the reactions of this compound include erbium(III) oxide, zinc oxide, erbium chloride, and zinc sulfate. These products have various applications in different fields, including materials science, catalysis, and electronics .
Applications De Recherche Scientifique
Erbium;ZINC has a wide range of scientific research applications due to its unique optical and catalytic properties. In chemistry, it is used as a photocatalyst for the degradation of organic pollutants under UV light . In biology and medicine, erbium-doped materials are used in biomedical imaging and as contrast agents for magnetic resonance imaging (MRI) . In industry, erbium-doped zinc oxide is used in the production of high-performance optical fibers and lasers .
Mécanisme D'action
The mechanism by which erbium;ZINC exerts its effects is primarily through its optical and catalytic properties. Erbium ions (Er³⁺) in the compound can absorb and emit photons, making them useful in optical amplification and laser applications . Zinc ions (Zn²⁺), on the other hand, play a crucial role in catalytic processes by facilitating electron transfer reactions . The combination of erbium and zinc in a single compound enhances its overall performance in various applications.
Comparaison Avec Des Composés Similaires
Erbium;ZINC can be compared with other similar compounds, such as erbium-doped yttrium aluminum garnet (Er:YAG) and erbium-doped lithium niobate (Er:LiNbO₃). While Er:YAG is widely used in laser applications due to its high efficiency and thermal stability, Er:LiNbO₃ is used in nonlinear optics and electro-optic modulators .
List of Similar Compounds:- Erbium-doped yttrium aluminum garnet (Er:YAG)
- Erbium-doped lithium niobate (Er:LiNbO₃)
- Erbium-doped titanium dioxide (Er:TiO₂)
- Erbium-doped silica (Er:SiO₂)
Propriétés
Numéro CAS |
12159-63-6 |
|---|---|
Formule moléculaire |
ErZn |
Poids moléculaire |
232.6 g/mol |
Nom IUPAC |
erbium;zinc |
InChI |
InChI=1S/Er.Zn |
Clé InChI |
OSMPFYFHQRTXEA-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


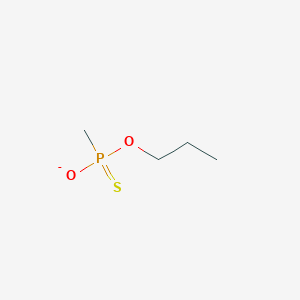
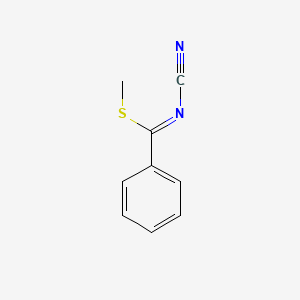

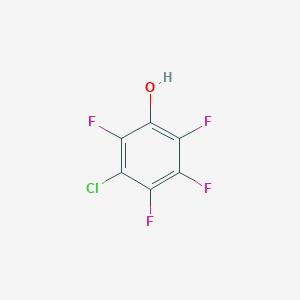
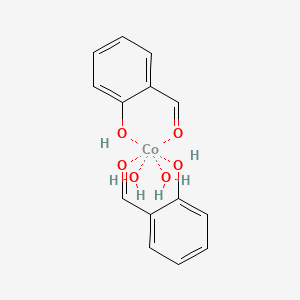
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
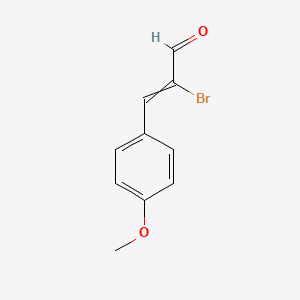
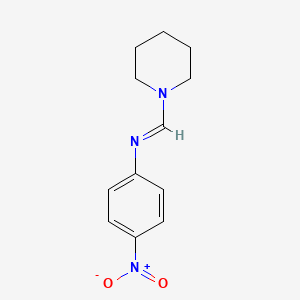

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
